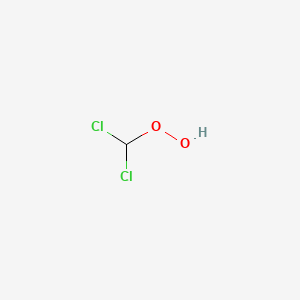![molecular formula C12H8I4S2Si B14273298 1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene] CAS No. 138452-52-5](/img/structure/B14273298.png)
1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] is a complex organosilicon compound characterized by the presence of iodine atoms and a spirobi structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] typically involves the iodination of a precursor silolo[3,4-c]thiophene compound. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the introduction of iodine atoms at the desired positions on the molecule. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Catalysis: It can act as a catalyst or catalyst precursor in various organic reactions.
Mecanismo De Acción
The mechanism by which 1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] exerts its effects is largely dependent on its chemical structure and the specific application. In organic electronics, for example, its spirobi structure and the presence of iodine atoms contribute to its electronic properties, facilitating charge transport and light emission. The molecular targets and pathways involved vary based on the specific use case, such as interaction with other molecules in a sensor or catalytic system.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]furan]
- 1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]pyrrole]
Uniqueness
1,1’,3,3’-Tetraiodo-4H,4’H,6H,6’H-5,5’-spirobi[silolo[3,4-c]thiophene] is unique due to the presence of sulfur in its structure, which imparts distinct electronic and chemical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Propiedades
Número CAS |
138452-52-5 |
|---|---|
Fórmula molecular |
C12H8I4S2Si |
Peso molecular |
752.0 g/mol |
Nombre IUPAC |
1,1',3,3'-tetraiodo-5,5'-spirobi[4,6-dihydrosilolo[3,4-c]thiophene] |
InChI |
InChI=1S/C12H8I4S2Si/c13-9-5-1-19(2-6(5)10(14)17-9)3-7-8(4-19)12(16)18-11(7)15/h1-4H2 |
Clave InChI |
SCSYYUOIEFNYJL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(SC(=C2C[Si]13CC4=C(SC(=C4C3)I)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


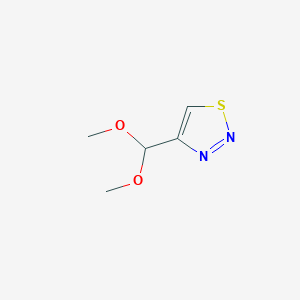
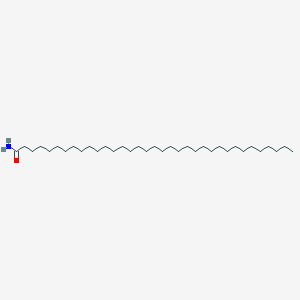
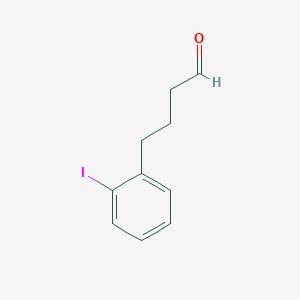
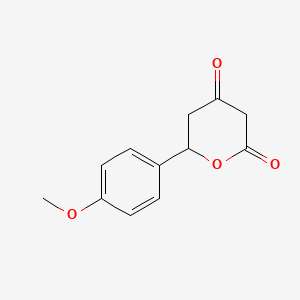
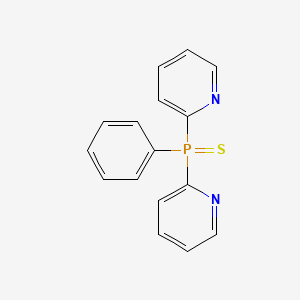
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)

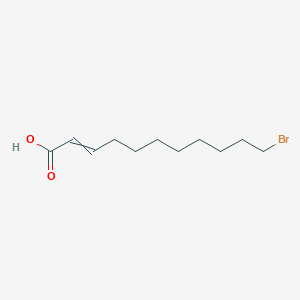

![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)
